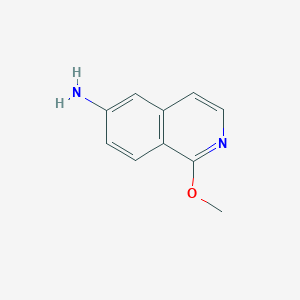

1-Methoxyisoquinolin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of isoquinoline derivatives has attracted considerable attention of chemists and pharmacologists over recent years . The Gabriel and Colman method involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives . Another method reported by Swiss chemists Ame Pictet and Theodor Spengler obtained tetrahydroisoquinoline from beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride .Molecular Structure Analysis

The InChI code for 1-Methoxyisoquinolin-6-amine is1S/C10H10N2O/c1-13-8-2-3-9-7 (6-8)4-5-12-10 (9)11/h2-6H,1H3, (H2,11,12) . This indicates that the compound has a molecular formula of C10H10N2O . Chemical Reactions Analysis

The spectroscopy of amines can be used to determine the structure of an unknown amine . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra . Carbons directly attached to the nitrogen appear in 10-65 ppm region of a 13C NMR spectra .Physical And Chemical Properties Analysis

1-Methoxyisoquinolin-6-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用

Synthesis and Chemical Properties

- Synthesis of Benzo[c][1,8]naphthyridinones : 1-methoxyisoquinolin-3-amine's reaction with ethyl acetoacetate and subsequent ring closure led to the synthesis of Benzo[c][1,8]naphthyridinones, demonstrating its utility in complex chemical syntheses (Deady, 1984).

Biological and Pharmacological Studies

Action on Blood Pressure, Respiration, and Smooth Muscle : Studies on various isoquinolines, including derivatives of 1-methoxyisoquinolin-6-amine, showed their impact on blood pressure, respiration, and smooth muscle, providing insights into their physiological actions (Fassett & Hjort, 1938).

Novel Stable Fluorophore : 6-Methoxy-4-quinolone, derived from related compounds, was identified as a novel fluorophore with strong fluorescence in a wide pH range, indicating potential biomedical analysis applications (Hirano et al., 2004).

Effects on Behavior of Mice : Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, related to 1-methoxyisoquinolin-6-amine, were found to transiently increase the locomotor activity of mice, suggesting their physiological role and potential therapeutic applications (Nakagawa et al., 1996).

Synthetic Applications and Novel Compounds

Synthesis of Aminomethylation/hydrogenolysis : A novel method for the introduction of a methyl group at C1 of isoquinolines was developed, exemplified by a new total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline (Melzer et al., 2018).

Synthesis of 1-Methoxyisoquinoline-3,4-Diamine and Derived Imidazo[4,5-C]Isoquinolines : This synthesis demonstrates the adaptability of 1-methoxyisoquinoline derivatives in creating complex heterocyclic systems (Deady & Kachab, 1986).

Synthesis and Pharmacological Evaluation : Novel 1,2,3,4-tetrahydroisoquinoline derivatives, structurally related to 1-methoxyisoquinolin-6-amine, were synthesized and evaluated for their bradycardic activities, highlighting the potential for cardiovascular therapeutic applications (Kakefuda et al., 2003).

Safety And Hazards

将来の方向性

The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . Therefore, future research may focus on the development of new synthetic strategies and the exploration of their biological activities.

特性

IUPAC Name |

1-methoxyisoquinolin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-9-3-2-8(11)6-7(9)4-5-12-10/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVZMXJKUUYKDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627499 |

Source

|

| Record name | 1-Methoxyisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxyisoquinolin-6-amine | |

CAS RN |

347146-47-8 |

Source

|

| Record name | 1-Methoxyisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)